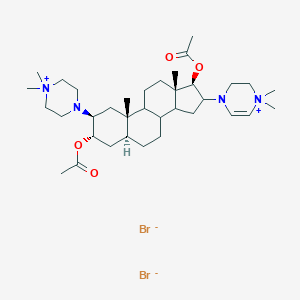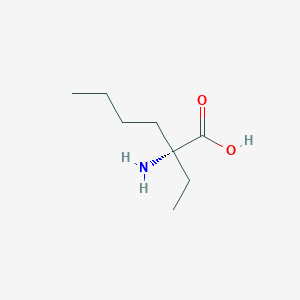![molecular formula C12H15NO2 B046235 Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) CAS No. 118491-95-5](/img/structure/B46235.png)
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) is a chemical compound that has shown potential as a useful tool in scientific research.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) is not well understood. However, it is believed to interact with proteins in a reversible manner, altering their function and activity.
Biochemical and Physiological Effects:
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as alter the function of certain proteins. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) in lab experiments is its ability to selectively target specific proteins and enzymes. This allows researchers to study the effects of small molecules on protein function in a controlled manner. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI). One area of research could focus on developing new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Another area of research could focus on further elucidating the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Additionally, research could focus on exploring the potential therapeutic uses of this compound, such as its use in treating inflammatory diseases or cancer.
Synthesis Methods
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-methoxy-1,3-butadiene with ethyl cyanoacetate to form a cyano-substituted diene. The second step involves the reaction of the cyano-substituted diene with a Lewis acid catalyst to form the desired bicyclic compound.
Scientific Research Applications
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) has been used in scientific research as a tool to study the mechanism of action of various biological processes. Specifically, it has been used to study the interaction between proteins and ligands, as well as the effects of small molecules on protein function.
properties
CAS RN |
118491-95-5 |
|---|---|
Product Name |
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI) |
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-ethoxy-4-methoxybicyclo[4.2.0]octa-4,7-diene-1-carbonitrile |
InChI |
InChI=1S/C12H15NO2/c1-3-15-11-7-10(14-2)6-9-4-5-12(9,11)8-13/h4-6,9,11H,3,7H2,1-2H3 |
InChI Key |
HCWWAYOOLDARND-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=CC2C1(C=C2)C#N)OC |
Canonical SMILES |
CCOC1CC(=CC2C1(C=C2)C#N)OC |
synonyms |
Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



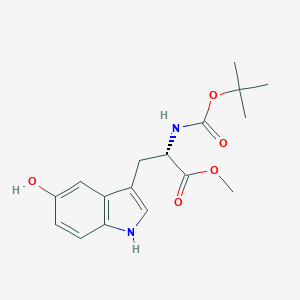

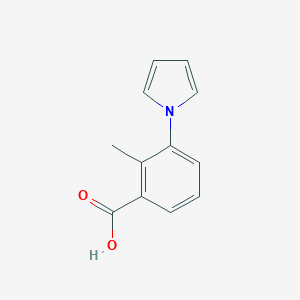
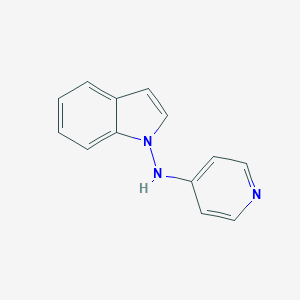

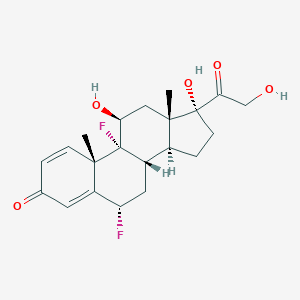
![Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B46167.png)

![4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol](/img/structure/B46175.png)

